(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C32H29F3N4O4 and its molecular weight is 590.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structural complexity to the compound , highlights the cytotoxic potential of such molecules. These derivatives exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines, with IC(50) values in some cases less than 10 nM. This suggests the potential utility of similar compounds in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Heterocyclic Synthesis
The versatility of quinoline derivatives in synthesizing novel heterocyclic compounds is illustrated by the work of Awad, Abdel-rahman, and Bakhite (1991). Their synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives provides insights into the chemical reactivity and potential for creating a broad range of biologically active molecules. Such endeavors enrich the chemical space explored for therapeutic and material science applications (Awad, Abdel-rahman, & Bakhite, 1991).
Antirheumatic Drug Metabolites
Research into disease-modifying antirheumatic drugs (DMARDs) by Baba et al. (1998) included the synthesis and activity assessment of metabolites of a quinoline derivative. This research underscores the importance of understanding the metabolic pathways of such compounds to optimize their pharmacological profiles for treating conditions like rheumatoid arthritis (Baba, Makino, Ohta, & Sohda, 1998).
Mechanism of Action
Target of Action
HU-1a primarily targets the noncatalytic RVxF-accommodating site of protein phosphatase-1 (PP1) . This site is crucial for the recruitment of regulatory and substrate proteins to PP1 .
Mode of Action
HU-1a interacts with its target by binding to the PP1 RVxF-accommodating site . This interaction prevents the activation of HIV-1 transcription, thereby inhibiting the replication of the virus .
Biochemical Pathways
The action of HU-1a affects the HIV-1 transcription activation pathway . By binding to the PP1 RVxF-accommodating site, HU-1a prevents the recruitment of regulatory and substrate proteins to PP1, thereby inhibiting the activation of HIV-1 transcription .
Result of Action
The primary result of HU-1a’s action is the inhibition of HIV-1 transcription . This leads to a decrease in the replication of the virus, thereby reducing the viral load in the body .
Properties
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4/c1-42-26-14-7-19(18-27(26)43-2)17-20-8-13-24-28(23-5-3-4-6-25(23)39-29(20)24)30(40)36-15-16-37-31(41)38-22-11-9-21(10-12-22)32(33,34)35/h3-7,9-12,14,17-18H,8,13,15-16H2,1-2H3,(H,36,40)(H2,37,38,41)/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBATBMDPEPFL-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.